Methyl 1-methyl-1H-indazole-5-carboxylate
Description
Molecular Architecture and Tautomeric Forms
Methyl 1-methyl-1H-indazole-5-carboxylate belongs to the indazole class of bicyclic heterocycles, featuring a fused benzene and pyrazole ring system. The molecular formula is C₁₁H₁₂N₂O₂ , with a methyl group at the N1 position and a methoxycarbonyl substituent at the C5 position of the indazole core. Indazoles exhibit tautomerism between 1H- and 2H-forms due to the mobility of the annular hydrogen atom. However, N1-methyl substitution in this compound locks the tautomeric equilibrium, favoring the 1H-indazole configuration exclusively.
The thermodynamic stability of the 1H-tautomer arises from resonance stabilization, where the lone pair of the N2 nitrogen participates in aromatic π-electron delocalization. Computational studies (e.g., MP2/6-31G) confirm that the 1H-form is **15–20 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. Methylation at N1 further enhances this stability by eliminating prototropic exchange, as demonstrated by nuclear magnetic resonance (NMR) studies showing no observable tautomerization in solution.
X-ray Crystallographic Analysis of Indazole Derivatives
X-ray diffraction studies of related indazole derivatives provide critical insights into the structural features of this compound. For example:
Crystallographic data reveal planar geometries at the ester group, with the methoxycarbonyl moiety adopting a near-coplanar orientation relative to the indazole ring. This conformation maximizes conjugation between the carbonyl π-system and the aromatic ring, as evidenced by shortened C5–O2 bond lengths (~1.21 Å). In contrast, N1-methylation introduces slight steric distortion, increasing the N1–C2–C3 angle to 122.5° compared to unsubstituted indazoles (~119°).
Comparative Analysis of N1 vs N2 Substitution Patterns
N1- and N2-alkylation in indazoles leads to distinct electronic and steric profiles:
N1-Substitution :
N2-Substitution :
Density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate demonstrate that N1-alkylated derivatives exhibit 8.6 kcal·mol⁻¹ lower energy than N2-isomers due to favorable cation-π interactions with counterions (e.g., Cs⁺).
Hydrogen Bonding Networks in Solid-State Structures
The solid-state architecture of this compound derivatives is governed by intermolecular interactions:
Classical Hydrogen Bonds :
Non-Classical Interactions :
Notably, N1-methylation disrupts potential N–H···O hydrogen bonds observed in unsubstituted indazoles, favoring instead centrosymmetric dimers linked by bifurcated C–H···O/N interactions. These networks contribute to high melting points (>200°C) and low solubility in apolar solvents.
Properties
IUPAC Name |
methyl 1-methylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQHQZMRMXLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653311 | |
| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-82-0 | |
| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl formate in the presence of a catalyst such as sulfuric acid or a gaseous base . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-1H-indazole-5-carboxylate is utilized in the synthesis of various pharmaceutical compounds, particularly in the development of antiemetic drugs. Notably, it serves as a precursor for the synthesis of Granisetron, a medication used to prevent nausea and vomiting caused by cancer chemotherapy and surgery.
Case Study: Granisetron Synthesis
A notable process for synthesizing Granisetron involves the use of this compound as an intermediate. The synthesis process includes:
- Step 1: Methylation of indazole derivatives.
- Step 2: Formation of key intermediates that lead to the final antiemetic compound.
This method highlights the compound's role in creating pharmaceuticals that significantly improve patient quality of life during cancer treatments .
Synthetic Intermediate
The compound is also valuable in organic synthesis as a building block for various indazole derivatives. Its functional groups allow for diverse chemical reactions, making it suitable for:
- Formation of heterocycles: this compound can participate in cyclization reactions to form more complex structures.
- Modification for drug development: The compound can be modified to enhance biological activity or alter pharmacokinetic properties.
Example Reactions
| Reaction Type | Description |
|---|---|
| N-Methylation | Introducing methyl groups to enhance solubility. |
| Esterification | Reacting with alcohols to form esters for drug formulations. |
| Cyclization | Creating new heterocyclic compounds for further testing. |
Material Science
Recent research indicates potential applications of this compound in material science, particularly in developing organic semiconductors and polymers due to its electronic properties.
Research Findings
Studies have shown that indazole derivatives exhibit promising characteristics for use in organic light-emitting diodes (OLEDs) and solar cells. The electron-donating properties of the indazole ring can enhance charge transport, making these materials efficient for electronic applications .
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Ester Variants
Table 1: Key Structural and Property Comparisons
Key Observations :
- Regioselectivity : The C5-ester in the target compound enhances reactivity at the C3 position during arylation, unlike C4-substituted analogues, which may exhibit divergent reactivity patterns .
- Ester Chain Impact: Ethyl esters (e.g., Ethyl 1-methyl-1H-indazole-5-carboxylate) may offer improved solubility in non-polar solvents compared to methyl esters, though safety data are less stringent despite structural similarity .
Halogenated and Functionalized Derivatives
Table 2: Halogenated Analogues
Key Observations :
- Halogenation : Iodo-substituted derivatives (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate) are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling access to complex pharmaceuticals .
- Multi-Halogen Systems : Compounds like Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate offer multiple sites for sequential functionalization, contrasting with the single reactive site in the target compound .
Biological Activity
Methyl 1-methyl-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and research findings.
Overview of this compound
This compound is characterized by a fused benzene and pyrazole ring structure. Its unique chemical properties allow it to interact with various biological targets, particularly kinases involved in cell cycle regulation and metabolic pathways.
Target Interactions
The compound is known to inhibit several kinases, including chk1 and chk2, which play crucial roles in the cell cycle and stress response pathways. These interactions suggest that this compound may influence cell proliferation and apoptosis through modulation of these signaling pathways.
Biochemical Pathways
This compound has been shown to interact with enzymes such as CYP1A2, affecting the metabolism of various drugs and xenobiotics. This inhibition can lead to altered metabolic profiles in cells, impacting cellular function and drug efficacy.
Cellular Effects
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cells. The compound's ability to inhibit cell growth suggests its potential utility in cancer therapeutics .
Dosage Effects
The effects of this compound vary with dosage. Studies have demonstrated that lower doses can inhibit tumor growth effectively, while higher doses may lead to cytotoxicity in normal cells. This dose-dependent response highlights the importance of optimizing treatment regimens for therapeutic applications.
Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Activity : In a study involving various tumor cell lines, the compound exhibited significant antiproliferative activity with IC50 values ranging from 100 nM to 500 nM across different cell types .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of CYP1A2, with implications for drug metabolism and potential interactions with other therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1H-indazole-5-carboxylate | Lacks methyl group on nitrogen | Anticancer properties but less potent than methyl derivative |
| Methyl 1H-imidazole-5-carboxylate | Contains imidazole ring | Antimicrobial activity but not as effective against cancer |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Methyl 1-methyl-1H-indazole-5-carboxylate, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the indazole scaffold and substituents. The methyl ester (COOCH) typically resonates at ~3.9 ppm in -NMR, while the N-methyl group appears at ~3.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 190.2 for CHNO) and fragmentation patterns.
- Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1700–1750 cm.
- Safety Note : Handle with precautions for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Esterification of Carboxylic Acid Precursors : Reacting 1-methyl-1H-indazole-5-carboxylic acid with methanol under acid catalysis (e.g., HSO) yields the ester.
- Heterocyclic Ring Construction : Cyclization of hydrazine derivatives with appropriate carbonyl precursors, followed by methylation (e.g., using methyl iodide).
- Optimization : Reflux in acetic acid (as in Scheme 2 of ) or microwave-assisted synthesis can improve yields .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for space group determination and SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
- Validation : Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and PLATON for symmetry validation .
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules (as extended by Bernstein et al.) to categorize H-bond motifs (e.g., R(8) rings).
- Computational Tools : Use Mercury (CCDC) to analyze packing diagrams and quantify interaction energies (e.g., π-π stacking, C–H···O bonds).
- Case Study : Compare with structurally similar indazole derivatives (e.g., Ethyl 1-methyl-1H-imidazole-5-carboxylate) to identify packing trends .
Q. How can researchers address contradictions in crystallographic data refinement?
- Methodological Answer :
- Error Sources : Check for twinning (using R), absorption corrections, and overfitting (via R-factor vs. R).
- Software Tools : Use SHELXL’s TWIN/BASF commands for twinned data. Validate with checkCIF (IUCr) to flag outliers.
- Case Example : A high R (>5% above R) suggests over-refinement; re-exclude 5% of reflections for unbiased validation .
Q. What strategies optimize the regioselective functionalization of the indazole core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N1 to direct electrophilic substitution to C3/C7 positions.
- Cross-Coupling : Use Suzuki-Miyaura coupling for C5 modification (e.g., boronic acid derivatives).
- Steric/Electronic Analysis : Methyl at N1 enhances electron density at C3, favoring nucleophilic attacks. Compare reactivity with analogues (e.g., Methyl 1H-indazole-5-carboxylate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
